molecular formula C20H22N6O4S B2646652 methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate CAS No. 1049481-91-5

methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate

Cat. No.: B2646652
CAS No.: 1049481-91-5
M. Wt: 442.49
InChI Key: WTGULWGTGHQOJE-UHFFFAOYSA-N
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Description

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate is a synthetic compound featuring a methyl benzoate core linked to a piperazine-sulfonyl group and a 1-phenyl-1H-tetrazole moiety. The sulfonyl group contributes to electronic effects and may modulate solubility and binding affinity.

Properties

IUPAC Name

methyl 2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4S/c1-30-20(27)17-9-5-6-10-18(17)31(28,29)25-13-11-24(12-14-25)15-19-21-22-23-26(19)16-7-3-2-4-8-16/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGULWGTGHQOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Scientific Research Applications

Drug Design and Development

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate serves as a scaffold in drug design, particularly for developing antagonists of various receptors. The tetrazole moiety is known for enhancing the bioactivity of compounds due to its ability to mimic carboxylic acids while improving metabolic stability and solubility.

Case Study: P2Y14 Receptor Antagonists

Recent studies have highlighted the use of tetrazole-containing compounds in designing antagonists for the P2Y14 receptor, which is implicated in various physiological processes, including immune response and inflammation. The structure activity relationship (SAR) studies indicate that modifications on the piperazine and benzoate moieties can significantly affect binding affinity and selectivity towards this receptor .

Research indicates that this compound exhibits notable biological activities:

Antiproliferative Effects

In vitro studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. The sulfonamide group enhances the compound's ability to interact with biological targets involved in cell proliferation pathways .

Neuropharmacological Applications

The piperazine ring is associated with neuropharmacological effects, suggesting potential applications in treating neurological disorders. Compounds derived from this scaffold have been investigated for their anxiolytic and antidepressant activities, showing promise in modulating neurotransmitter systems .

Synthesis and Modification

The synthesis of this compound can be achieved through multi-step synthetic routes involving key intermediates. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis and one-pot reactions, have streamlined the process, making it more efficient .

Enhanced Selectivity

Future studies aim to enhance selectivity towards specific biological targets while minimizing off-target effects. This could involve fine-tuning the substituents on the piperazine and benzoate rings to optimize pharmacokinetic properties .

Combination Therapies

Exploring combination therapies with other pharmacological agents may yield synergistic effects, particularly in oncology and neuropharmacology, where multi-target approaches are increasingly favored.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity . The sulfonyl group may enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s uniqueness lies in its tetrazole-piperazine-sulfonyl-benzoate architecture. Key analogs for comparison include:

  • Quinoline-piperazine-benzoate derivatives (e.g., C1–C7 from ), which replace the tetrazole with a quinoline core .
  • Tetrazole-thioether-piperazine-sulfonyl derivatives (e.g., 7a–x from ), which substitute the sulfonyl group with a thioether linkage .
Table 1: Structural and Functional Comparison
Compound Class Core Structure Key Substituents Notable Properties
Target Compound Tetrazole-piperazine-sulfonyl 1-Phenyltetrazole, methyl benzoate High polarity (tetrazole), sulfonyl stabilizes piperazine
Quinoline Derivatives (C1–C7) Quinoline-piperazine-carbonyl Halogens (Br, Cl, F), methoxy, CF₃ Enhanced lipophilicity (halogens), variable crystallinity
Tetrazole-Thioether Analogs Tetrazole-thioether-piperazine Varied aryl groups on tetrazole Moderate antiproliferative activity in vitro

Research Implications and Limitations

  • Strengths : The sulfonyl linkage and tetrazole moiety offer tunable electronic and solubility profiles for drug design.
  • Gaps: No direct biological data exist for the target compound; inferences rely on structural analogs. Further crystallography studies (e.g., using CCP4 suite tools) could elucidate binding modes .

Biological Activity

Methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a methyl ester group, a sulfonamide linkage, and a tetrazole moiety, which contribute to its biological activity. The molecular formula is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of approximately 402.46 g/mol.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The presence of the piperazine ring further enhances its pharmacological profile.

Antimicrobial Activity

Studies have demonstrated that similar tetrazole derivatives possess significant antimicrobial properties against various bacterial strains. For instance, a study on tetrazole derivatives indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Bacterial Strain Inhibition (%)
Staphylococcus aureus66.67
Bacillus subtilis61.54
Salmonella typhimurium88.23
Escherichia coli66.67

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing for binding to enzymes or receptors involved in various biochemical pathways . This interaction can modulate enzymatic activity or receptor signaling, leading to therapeutic effects.

Case Studies

  • Nephroprotective Effects : A related compound, HX-1920, demonstrated protective effects against cisplatin-induced nephrotoxicity in animal models without compromising its antitumor activity. This suggests that similar tetrazole-containing compounds may also offer protective benefits in toxicological contexts .
  • Multitarget Activity : A study utilizing the PASS (Prediction of Activity Spectra for Substances) software predicted that tetrazole derivatives could exhibit multitarget activity with probabilities indicating potential as analgesics and phospholipase D inhibitors . This highlights the versatility of these compounds in targeting multiple pathways.

Research Findings

Recent investigations into the biological activities of tetrazole derivatives have shown promising results in various therapeutic areas:

  • Antimicrobial Studies : Compounds similar to this compound have been synthesized and tested for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
  • Analgesic Properties : Some tetrazole derivatives have been shown to possess analgesic properties, making them candidates for pain management therapies .

Q & A

Basic: What are the common synthetic strategies for preparing methyl 2-((4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)sulfonyl)benzoate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperazine-sulfonyl intermediate via sulfonylation of a benzoate ester with a piperazine derivative. For example, sulfonyl chloride intermediates can react with substituted piperazines under basic conditions (e.g., NaH in THF) .
  • Step 2 : Introduction of the tetrazole moiety. The 1-phenyl-1H-tetrazol-5-yl group is often attached via alkylation or nucleophilic substitution, using reagents like 1-phenyl-1H-tetrazole-5-methanol and coupling agents (e.g., DCC/DMAP) .
  • Purification : Column chromatography or recrystallization (e.g., ethanol/water) ensures purity, validated by TLC or HPLC .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, split signals in 1^1H NMR (δ 7.2–8.1 ppm) indicate aromatic protons, while piperazine protons appear at δ 2.5–3.5 ppm .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O stretch) and ~1600 cm1^{-1} (C=N/C=O) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 483.15 [M+H]+^+) .

Basic: How does the solubility and stability of this compound influence experimental design?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonyl and ester groups. Pre-dissolution in DMSO is common for biological assays .
  • Stability : Hydrolysis of the ester group can occur under basic conditions. Storage at –20°C in anhydrous environments is recommended to prevent degradation .

Advanced: How can researchers optimize the synthetic route to improve yield and scalability?

  • Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Microwave-Assisted Synthesis : Reduces reaction time for steps like sulfonylation or alkylation (e.g., 30 min vs. 12 hours) .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediates, enabling rapid troubleshooting .

Advanced: How should researchers address contradictory spectral data during structural validation?

  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., tetrazole vs. piperazine orientation) by growing single crystals and analyzing dihedral angles (e.g., 16.15° between aromatic planes) .
  • DFT Calculations : Compare experimental 1^1H NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger simulate binding to receptors (e.g., kinases or GPCRs). The tetrazole group may coordinate with metal ions in active sites .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .

Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced activity?

  • Tetrazole Modifications : Replacing the phenyl group with electron-withdrawing substituents (e.g., 4-F-phenyl) may enhance metabolic stability .
  • Piperazine Substitution : N-methylation reduces basicity, potentially improving blood-brain barrier penetration .
  • Sulfonyl Group : Bioisosteric replacement with carbonyl or phosphonate groups alters target affinity .

Advanced: What crystallographic methods resolve the compound’s 3D structure?

  • CCP4 Suite : Use programs like REFMAC5 for refinement and PHASER for molecular replacement. Anisotropic displacement parameters (ADPs) refine thermal motion .
  • Synchrotron Radiation : High-resolution data (<1.0 Å) collected at facilities like Diamond Light Source resolve disorder in flexible groups (e.g., piperazine) .

Advanced: How to troubleshoot low yields in the final coupling step?

  • Side Reactions : Competing hydrolysis of the sulfonyl chloride intermediate can be mitigated by using anhydrous solvents (e.g., THF over DCM) .
  • Catalyst Optimization : Switch from DMAP to stronger bases like DBU for sluggish alkylations .
  • Workup Adjustments : Quench reactions with ice-cold water to precipitate the product and minimize degradation .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Replace the methyl ester with ethyl or PEGylated esters to enhance solubility and slow hydrolysis .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .

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